molecular formula C16H13ClN2OS B2571932 (E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865543-93-7

(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2571932
CAS No.: 865543-93-7
M. Wt: 316.8
InChI Key: NFZSJKCGLOITJD-FBMGVBCBSA-N
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Description

(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole derivative intended for research and development purposes. Compounds based on the benzothiazole scaffold are of significant scientific interest due to their diverse biological activities and presence in pharmacologically active molecules. The structure features a benzothiazole core substituted with methyl groups at the 3 and 4 positions, and an imine bond linked to a 4-chlorobenzamide group. This specific arrangement suggests potential for interaction with various biological targets. Researchers are exploring this class of compounds for potential applications in medicinal chemistry and chemical biology. For instance, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified and characterized as potent and selective antagonists of the Zinc-Activated Channel (ZAC), serving as valuable pharmacological tools for studying this atypical Cys-loop receptor . Furthermore, other benzothiazole-sulfonamide hybrids have been investigated for their potential as enzyme inhibitors, such as IspF, a target in the essential methylerythritol phosphate (MEP) pathway found in most bacteria and some protozoa . The presence of the chlorobenzamide moiety is a common feature in many bioactive molecules and can influence the compound's physicochemical properties and binding affinity. This product is provided for research purposes within laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-chloro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-4-3-5-13-14(10)19(2)16(21-13)18-15(20)11-6-8-12(17)9-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZSJKCGLOITJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)Cl)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with the benzo[d]thiazole derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The benzo[d]thiazole moiety can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrobenzo[d]thiazoles.

    Condensation Reactions: The benzamide moiety can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation Reactions: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Condensation Reactions: Aldehydes or ketones, acidic or basic catalysts.

Major Products Formed

    Substitution Reactions: Substituted benzamides.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Dihydrobenzo[d]thiazoles.

    Condensation Reactions: Imines or Schiff bases.

Scientific Research Applications

(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Research Findings and Implications

Recent studies highlight the role of substituent positioning in dictating bioactivity. For instance:

  • Electron-Withdrawing Groups : Chloro substituents at the benzamide’s para position (as in the target compound) enhance binding to ATP pockets in kinases, a trait shared with anticancer agent 15l .
  • Steric Effects : 3,4-Dimethyl groups on the benzo[d]thiazole ring may reduce off-target interactions compared to bulkier substituents like trimethoxyphenyl .

Table 3. Thermal and Spectral Data Comparison

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ^1H-NMR (Key Signals)
Target Compound* Not reported ~1680–1700 (benzamide) Aromatic protons at δ 7.3–8.3
Compound 8a () 290 1679, 1605 δ 2.49 (CH3), 7.47–7.72 (Ar-H)
Compound 15l () Not reported Not reported δ 3.93 (OCH3), 6.60 (Ar-H)

*Predicted based on analogs.

Biological Activity

(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16ClN3OS
  • Molecular Weight : 319.84 g/mol

Research indicates that compounds containing benzothiazole moieties exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The mechanism often involves the modulation of enzyme activities and the inhibition of specific cellular pathways.

Anticancer Activity

Several studies have reported the anticancer properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown activity against various cancer cell lines through apoptosis induction and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.2Apoptosis via caspase activation
Study BHepG212.5Cell cycle arrest in G1 phase

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial potential. The compound's activity against bacteria and fungi has been documented, showcasing its role as a potential lead compound for antibiotic development.

Pathogen Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University synthesized various benzothiazole derivatives, including this compound. The study demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells through the activation of apoptotic pathways.

Case Study 2: Antimicrobial Properties

In a comprehensive antimicrobial screening, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a scaffold for developing new antibiotics.

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